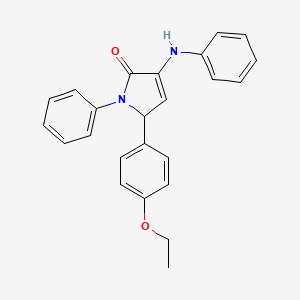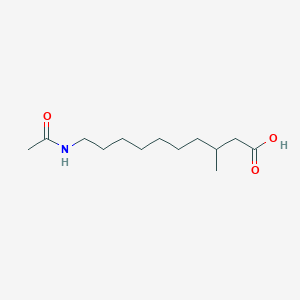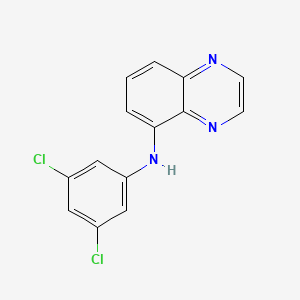![molecular formula C16H15BrN2O5S2 B5018001 2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5018001.png)
2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine, also known as BMTS, is a chemical compound that has been widely used in scientific research. BMTS is a thiazolidine derivative that has been synthesized and extensively studied due to its unique properties and potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, forming a covalent bond that can cross-link proteins. This cross-linking can provide insights into the structure and function of proteins, as well as their interactions with other proteins.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can cross-link proteins, which can provide insights into the structure and function of proteins. Physiologically, this compound has been shown to have potential therapeutic applications in treating diseases such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine has several advantages for lab experiments. It is a highly specific cross-linking agent that can be used to study the structure and function of proteins. It is also a fluorescent probe that can be used to study protein-protein interactions. However, this compound has some limitations, such as potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for the use of 2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine in scientific research. One direction is the development of new thiazolidine derivatives that can be used as cross-linking agents or fluorescent probes. Another direction is the use of this compound in the study of protein-protein interactions in complex biological systems. Additionally, this compound may have potential therapeutic applications in the treatment of diseases such as cancer and diabetes, which could be explored further.
Métodos De Síntesis
The synthesis of 2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine involves the reaction between 2-(3-bromo-4-methoxyphenyl) acetic acid and 4-nitrobenzenesulfonyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified using column chromatography. This synthesis method has been optimized to yield a high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as to study the role of thiazolidine derivatives in treating diseases such as cancer and diabetes. This compound has also been used as a cross-linking agent to study the structure and function of proteins.
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5S2/c1-24-15-7-2-11(10-14(15)17)16-18(8-9-25-16)26(22,23)13-5-3-12(4-6-13)19(20)21/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQHDULRTURWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)



![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)
![2-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5017964.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017975.png)

![2-({2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5017983.png)
![methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5017988.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)